[1-(5-Methylfuran-2-YL)ethyl](propyl)amine
Description
Significance of Heterocyclic Amines in Organic Synthesis
Heterocyclic amines are organic compounds that feature a ring structure containing at least one nitrogen atom within the ring. google.com These structures are ubiquitous in nature and are found in a vast number of biologically active molecules, including vitamins, alkaloids, and nucleic acids. google.com In the realm of organic synthesis, heterocyclic amines serve as versatile building blocks and key intermediates for the construction of complex molecular frameworks. Their basicity and nucleophilicity, governed by the electronic environment of the nitrogen atom, are fundamental to their reactivity. wikipedia.org The presence of the nitrogen atom can also influence the aromaticity and reactivity of the heterocyclic ring itself. wikipedia.org
Overview of Furan (B31954) Ring System Reactivity in Synthetic Pathways
Furan is an aromatic five-membered heterocycle containing an oxygen atom. The furan ring is electron-rich and participates in a variety of organic reactions. It can undergo electrophilic aromatic substitution, cycloaddition reactions (such as the Diels-Alder reaction), and ring-opening reactions under certain conditions. The reactivity of the furan ring can be modulated by the presence of substituents. For instance, the methyl group in the 5-position of the furan ring in the target molecule influences the electron density and regioselectivity of its reactions. The furan moiety is a key structural motif in numerous natural products and pharmaceuticals, valued for its ability to engage in diverse chemical transformations.
Contextualization of Alkylamine Motifs in Chemical Research
Alkylamine motifs, characterized by an amino group attached to an alkyl chain, are fundamental functional groups in organic chemistry. The nitrogen atom's lone pair of electrons imparts basic and nucleophilic properties to the molecule. The length and branching of the alkyl chains can significantly influence the compound's physical properties, such as its boiling point, solubility, and steric profile. Secondary amines, such as the target compound 1-(5-Methylfuran-2-YL)ethylamine, are particularly important in medicinal chemistry as they can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.
Research Landscape for Complex Furan-Amine Architectures
The synthesis and study of molecules incorporating both furan and amine functionalities is an active area of chemical research. These complex architectures are of interest due to their potential to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and central nervous system effects. Researchers are continually developing novel synthetic methodologies to access these compounds with high efficiency and stereocontrol. The investigation of furan-amine derivatives is driven by the quest for new therapeutic agents and functional materials.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
N-[1-(5-methylfuran-2-yl)ethyl]propan-1-amine |
InChI |
InChI=1S/C10H17NO/c1-4-7-11-9(3)10-6-5-8(2)12-10/h5-6,9,11H,4,7H2,1-3H3 |
InChI Key |
KECJRBDMKCEXRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1=CC=C(O1)C |
Origin of Product |
United States |
Reaction Mechanisms and Pathways Involving the Compound
Mechanistic Elucidation of Synthetic Transformations
The synthesis of 1-(5-Methylfuran-2-YL)ethylamine and related structures often involves classical organic reactions whose mechanisms are well-established. These include the formation and subsequent reduction of an imine, as well as intramolecular cyclization reactions.
The synthesis of the title compound can be achieved via reductive amination, a process that begins with the formation of an imine. This reaction involves the condensation of a ketone, such as 5-methyl-2-acetylfuran, with a primary amine, propylamine (B44156). The mechanism proceeds through several distinct, reversible steps. libretexts.orgopenstax.org
The reaction is typically catalyzed by a mild acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for the nucleophilic attack by the amine. youtube.com The initial nucleophilic addition of the primary amine to the carbonyl group forms a tetrahedral intermediate known as a carbinolamine. libretexts.orgopenstax.org Following a proton transfer from the nitrogen to the oxygen, the resulting hydroxyl group is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.org Subsequent elimination of water leads to the formation of a resonance-stabilized iminium ion, which is then deprotonated to yield the neutral imine. openstax.orgmasterorganicchemistry.com
Nucleophilic Attack: The lone pair of the propylamine nitrogen attacks the electrophilic carbonyl carbon of 5-methyl-2-acetylfuran.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.
Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst.
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a carbocation stabilized by the nitrogen atom (an iminium ion).
Deprotonation: A base (such as another amine molecule or the solvent) removes a proton from the nitrogen to give the final imine.
The second stage of the synthesis is the reduction of the C=N double bond of the imine to an amine. This is typically accomplished using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. mdpi.comreddit.com The hydride (H⁻) from the reducing agent attacks the electrophilic carbon of the iminium ion (in equilibrium with the imine under acidic conditions), breaking the pi bond and forming the final secondary amine product, 1-(5-Methylfuran-2-YL)ethylamine. masterorganicchemistry.comreddit.com
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines and other related heterocyclic structures. numberanalytics.com A variation of this reaction can be applied to furan-containing β-arylethylamines, such as 2-(5-methylfuran-2-yl)ethanamine, to generate fused tetrahydrofuro[3,2-c]pyridines. researchgate.net The mechanism is an intramolecular electrophilic aromatic substitution. numberanalytics.com
The reaction sequence begins with the condensation of the furan-containing amine with an aldehyde or ketone to form an imine, analogous to the mechanism described previously. wikipedia.orgnrochemistry.com In the presence of an acid catalyst, this imine is protonated to form a highly electrophilic iminium ion. wikipedia.org The electron-rich furan (B31954) ring then acts as the nucleophile, attacking the iminium carbon in an intramolecular cyclization. researchgate.netnrochemistry.com The furan ring's C5 position is typically the site of this electrophilic attack due to the stability of the resulting intermediate. The subsequent loss of a proton from the furan ring restores its aromaticity and yields the final cyclized product. nrochemistry.com
The key steps of the Pictet-Spengler cyclization involving a furan-amine are:
Imine/Iminium Ion Formation: Condensation of the amine with a carbonyl compound under acidic conditions generates an electrophilic iminium ion. wikipedia.org
Intramolecular Electrophilic Attack: The π-electrons of the furan ring attack the iminium carbon, forming a new carbon-carbon bond and a spirocyclic intermediate.
Rearomatization: Deprotonation at the site of substitution restores the aromaticity of the furan ring, yielding the fused heterocyclic product. nrochemistry.com
Table 1: Conditions for Furan-Amine Pictet-Spengler Reactions This table illustrates typical conditions used for the Pictet-Spengler cyclization of furan-containing amines with various aldehydes.
| Furan-Amine Reactant | Aldehyde | Acid Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 2-(5-methylfuran-2-yl)ethanamine | Benzaldehyde | HCl | Acetic Acid | 67 |
| 2-(5-methylfuran-2-yl)ethanamine | 4-Methoxybenzaldehyde | HCl | Acetic Acid | 81 |
| 2-(5-methylfuran-2-yl)ethanamine | 4-Nitrobenzaldehyde | HCl | Acetic Acid | 33 |
| 2-(furan-2-yl)ethanamine | Benzaldehyde | TFA | CH₂Cl₂ | 55 |
While furan ring rearrangements are typically acid-catalyzed, the presence of an amine functionality within the molecule can influence potential pathways, although these are not always "amine-promoted" in the sense of direct catalysis. researchgate.netresearchgate.net Under acidic conditions, which are common for furan chemistry, the secondary amine of the title compound would be protonated to form an ammonium (B1175870) ion. This transformation can have significant electronic consequences.
A plausible acid-catalyzed rearrangement pathway, influenced by the amine substituent, is the Piancatelli rearrangement. researchgate.net This typically involves 2-furylcarbinols, but related structures can undergo analogous transformations. The mechanism begins with the protonation of the furan ring oxygen, which initiates ring-opening to form a stabilized carbocation. Water or another nucleophile then attacks this intermediate, leading to a cyclopentenone derivative after a series of steps. researchgate.net
The protonated amine group in 1-(5-Methylfuran-2-YL)ethylamine would act as an electron-withdrawing group via induction, potentially disfavoring the formation of cationic intermediates necessary for rearrangement. Conversely, intramolecular participation of the non-protonated amine could be envisioned under specific conditions, where the nitrogen lone pair could attack an activated intermediate derived from the furan ring, although such pathways are speculative and not widely documented for this class of compound. More commonly, acid-catalyzed hydrolysis can lead to furan ring opening, yielding 1,4-dicarbonyl compounds. researchgate.netnih.gov
Reactivity of the Furan Ring in Conjugation with Amine Functionality
The furan ring is an electron-rich aromatic system, making it highly reactive towards electrophiles and capable of participating in cycloaddition reactions. The substituents on the ring in 1-(5-Methylfuran-2-YL)ethylamine—a methyl group at C5 and the 1-(propylamino)ethyl group at C2—are both electron-donating, further enhancing this reactivity.
Furan undergoes electrophilic aromatic substitution (EAS) much more readily than benzene (B151609). pearson.com Substitution occurs preferentially at the C2 and C5 positions because the cationic intermediate (the sigma complex or arenium ion) formed upon electrophilic attack at these positions is more resonance-stabilized than the intermediate formed from attack at C3 or C4. pearson.comnumberanalytics.comquora.com Specifically, attack at C2 allows the positive charge to be delocalized over three atoms, including the ring oxygen, whereas attack at C3 results in a less stable intermediate with only two resonance structures. pearson.com
In the case of 1-(5-Methylfuran-2-YL)ethylamine, the C2 and C5 positions are already occupied. The existing alkyl substituents are activating, ortho-para directing groups. Therefore, incoming electrophiles will be directed to the available C3 and C4 positions. The directing effect of the C2-substituent will favor substitution at C3, while the C5-methyl group will favor substitution at C4. The ultimate regiochemical outcome will depend on a combination of steric and electronic factors, as well as the nature of the electrophile. numberanalytics.com Given the steric bulk of the C2 substituent, electrophilic attack at the C3 position might be slightly hindered, potentially favoring substitution at the C4 position.
Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Furans This table summarizes the preferred positions of attack for electrophiles on the furan ring based on substituent patterns.
| Furan Derivative | Substituent(s) | Predicted Major Substitution Site(s) | Reasoning |
|---|---|---|---|
| Furan | None | C2, C5 | Most stable cationic intermediate. pearson.com |
| 2-Methylfuran (B129897) | -CH₃ (activating) | C5 | Activating group directs to the other alpha-position. |
| 2,5-Dimethylfuran (B142691) | Two -CH₃ (activating) | C3, C4 | Alpha positions are blocked; activating groups direct to beta positions. |
| 1-(5-Methylfuran-2-YL)ethylamine | -CH(NHPr)CH₃, -CH₃ | C3, C4 | Both C2 and C5 positions are occupied by activating alkyl groups. |
The furan ring can act as a diene in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. mdpi.comrsc.org The reactivity of furan as a diene is significantly influenced by the electronic nature of its substituents. Electron-donating groups increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan, which reduces the HOMO-LUMO energy gap with electron-deficient dienophiles (e.g., maleimides, acrylates), thereby accelerating the reaction. rsc.orgresearchgate.net
The two alkyl substituents on 1-(5-Methylfuran-2-YL)ethylamine are both electron-donating, making its furan ring a highly reactive diene for Diels-Alder reactions. rsc.org The reaction proceeds via a concerted mechanism to form a 7-oxabicyclo[2.2.1]heptene derivative, also known as an oxanorbornene adduct. nih.gov These cycloadditions often yield a mixture of endo and exo diastereomers. rsc.org The ratio of these isomers is dependent on factors such as reaction temperature, solvent, and the specific dienophile used. While the endo product is often favored kinetically due to secondary orbital interactions, the exo adduct is typically the thermodynamically more stable product. rsc.org The reversibility of the furan Diels-Alder reaction means that under thermodynamic control, the exo product may predominate.
Ring Opening and Dearomatization Processes
The furan moiety, a five-membered aromatic heterocycle, is susceptible to a variety of chemical transformations that can lead to ring opening or dearomatization, particularly under acidic or hydrogenating conditions commonly employed in reductive amination. While specific studies on 1-(5-Methylfuran-2-YL)ethylamine are not extensively documented, the reactivity of analogous 2-acylfurans and furfuryl alcohols provides a basis for understanding these potential pathways.
Under acidic conditions, the ether oxygen of the furan ring can be protonated, which activates the ring towards nucleophilic attack. In the context of reductive amination, which is often carried out in the presence of an acid catalyst, this can initiate a cascade of reactions. For instance, the presence of water can lead to hydrolysis of the furan ring, resulting in the formation of a 1,4-dicarbonyl compound. This process, known as the Paal-Knorr furan synthesis in reverse, would cleave the furan ring of a precursor to 1-(5-Methylfuran-2-YL)ethylamine, such as 2-acetyl-5-methylfuran (B71968), to yield a linear diketone.
Furthermore, catalytic hydrogenation, a key step in reductive amination, can also lead to dearomatization. The furan ring can be hydrogenated to tetrahydrofuran (B95107) (THF), a saturated cyclic ether. rsc.org The stability of the furan ring during hydrogenation is dependent on the catalyst and reaction conditions. mdpi.com For example, palladium catalysts are known to facilitate furan hydrogenation. rsc.org The hydrogenation of the furan ring is a sequential process, and intermediates such as dihydrofurans can be formed. rsc.org The complete saturation to a tetrahydrofuran derivative would represent a dearomatization process.
Another potential pathway is hydrogenolysis, where the C-O bonds in the furan ring are cleaved by hydrogen. This can lead to the formation of various open-chain compounds, such as alcohols and alkanes. The selectivity towards hydrogenation versus hydrogenolysis is influenced by the catalyst, solvent, and reaction parameters.
While the primary product of the reductive amination of 2-acetyl-5-methylfuran with propylamine is expected to be 1-(5-Methylfuran-2-YL)ethylamine, the potential for these side reactions involving the furan ring must be considered. The extent to which these ring opening and dearomatization processes occur will depend on the specific catalytic system and reaction conditions employed.
Mechanisms of Catalytic Processes
The synthesis of 1-(5-Methylfuran-2-YL)ethylamine is typically achieved through the reductive amination of the corresponding ketone, 1-(5-methylfuran-2-yl)ethan-1-one (also known as 2-acetyl-5-methylfuran). This process involves the formation of an imine intermediate followed by its reduction.
Catalytic Cycles in Reductive Amination
The catalytic cycle for the reductive amination of a ketone with a primary amine, such as the formation of 1-(5-Methylfuran-2-YL)ethylamine, can be described in the following general steps. wikipedia.org
Imine Formation: The reaction is typically initiated by the acid-catalyzed condensation of the ketone (1-(5-methylfuran-2-yl)ethan-1-one) and the primary amine (propylamine). The carbonyl carbon of the ketone is protonated, making it more electrophilic and susceptible to nucleophilic attack by the amine. This results in the formation of a hemiaminal intermediate. Subsequent dehydration of the hemiaminal, also acid-catalyzed, leads to the formation of an imine (or a protonated iminium ion). masterorganicchemistry.com
Reduction of the Imine: The C=N double bond of the imine is then reduced to a single bond. This can be achieved through various methods, including catalytic hydrogenation or the use of hydride reducing agents. wikipedia.org
Catalytic Hydrogenation: In the presence of a metal catalyst (e.g., palladium, platinum, nickel), molecular hydrogen (H₂) is the reducing agent. The imine adsorbs onto the catalyst surface, and hydrogen atoms are added across the double bond. mdpi.com
Hydride Reduction: Reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can also be used. The hydride ion (H⁻) acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. masterorganicchemistry.com
| Step | Reactants | Intermediates | Products | Catalyst |
| 1 | 1-(5-methylfuran-2-yl)ethan-1-one, Propylamine | Hemiaminal | Imine/Iminium ion | Acid |
| 2 | Imine/Iminium ion, Reducing Agent (e.g., H₂) | - | 1-(5-Methylfuran-2-YL)ethylamine | Metal Catalyst (e.g., Pd) |
Stereochemical Control Mechanisms in Asymmetric Catalysis
The carbon atom to which the propylamino group is attached in 1-(5-Methylfuran-2-YL)ethylamine is a stereocenter. Therefore, the synthesis of this compound can yield a racemic mixture of enantiomers or be controlled to produce an excess of one enantiomer through asymmetric catalysis.
The key to stereochemical control lies in the reduction of the prochiral imine intermediate. Asymmetric reductive amination of ketones is a well-established method for the synthesis of chiral amines. nih.govresearchgate.net This can be achieved by using a chiral catalyst that facilitates the delivery of the hydride or hydrogen from one face of the imine preferentially.
Several strategies can be employed for stereochemical control:
Chiral Metal Catalysts: Transition metal complexes with chiral ligands are widely used for asymmetric hydrogenation. semanticscholar.orgacs.org For the synthesis of 1-(5-Methylfuran-2-YL)ethylamine, a chiral catalyst, for example, based on ruthenium or iridium with a chiral phosphine (B1218219) ligand, could be employed. semanticscholar.orggoogle.com The chiral environment created by the ligand directs the coordination of the imine and the subsequent addition of hydrogen, leading to the preferential formation of one enantiomer.
Chiral Organocatalysts: Chiral phosphoric acids or other chiral Brønsted acids can be used to catalyze the asymmetric reduction of imines. acs.org These catalysts activate the imine by forming a chiral ion pair, which then directs the approach of a hydride reducing agent (e.g., a Hantzsch ester or a borane) to one face of the imine.
The effectiveness of stereochemical control, measured by the enantiomeric excess (ee), depends on several factors, including the structure of the substrate, the choice of catalyst, the reducing agent, and the reaction conditions (temperature, pressure, solvent). For aryl ketones, which are structurally similar to 1-(5-methylfuran-2-yl)ethan-1-one, high enantioselectivities have been achieved in asymmetric reductive amination. semanticscholar.orgacs.org
| Catalyst Type | Example | Mechanism of Stereocontrol |
| Chiral Metal Catalyst | [Ru(chiral phosphine)(diamine)]Cl₂ | The chiral ligand creates a sterically defined pocket that favors the binding of the imine in a specific orientation for facial-selective hydrogenation. |
| Chiral Organocatalyst | Chiral Phosphoric Acid (CPA) | The CPA forms a chiral ion pair with the iminium ion, guiding the nucleophilic attack of the hydride from a specific direction. acs.org |
Electronic Structure and Reactivity Modeling
The electronic characteristics of a molecule are fundamental to its chemical reactivity. By employing advanced computational models, it is possible to map out electron distribution, identify reactive sites, and predict the molecule's behavior in chemical reactions.
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for determining the optimized or ground-state geometry of a molecule by finding the lowest energy arrangement of its atoms. researchgate.netresearchgate.netchemrxiv.org For 1-(5-Methylfuran-2-YL)ethylamine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to predict key structural parameters. nih.govresearchgate.net These calculations provide data on bond lengths, bond angles, and dihedral angles that characterize the molecule's three-dimensional shape.
The optimized geometry is crucial as it serves as the foundation for all other computational analyses. The furan ring is expected to be largely planar, a characteristic feature of aromatic heterocyclic compounds. researchgate.netnumberanalytics.com The alkylamine side chains, however, will adopt a conformation that minimizes steric hindrance.
Table 1: Predicted Ground State Geometrical Parameters for 1-(5-Methylfuran-2-YL)ethylamine using DFT
| Parameter | Bond/Atoms | Predicted Value |
| Bond Lengths (Å) | ||
| C(furan)-O(furan) | 1.37 | |
| C(furan)-C(furan) | 1.36 - 1.43 | |
| C(furan)-C(ethyl) | 1.51 | |
| C(ethyl)-N | 1.47 | |
| N-C(propyl) | 1.47 | |
| **Bond Angles (°) ** | ||
| C-O-C (furan) | 106.5 | |
| C(furan)-C(ethyl)-N | 110.0 | |
| C(ethyl)-N-C(propyl) | 112.0 | |
| Dihedral Angles (°) | ||
| C(furan)-C(furan)-C(ethyl)-N | ~120.0 | |
| C(ethyl)-N-C(propyl)-C(propyl) | ~180.0 (anti) |
Note: These are representative values based on DFT studies of similar furan and amine derivatives. Actual values would require specific computation for this molecule.
Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.comresearchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netajchem-a.com A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govirjweb.com
For 1-(5-Methylfuran-2-YL)ethylamine, the HOMO is expected to be localized primarily on the electron-rich furan ring and the nitrogen atom of the amine group, which are the most probable sites for electrophilic attack. researchgate.net The LUMO would likely be distributed over the furan ring and the adjacent ethyl group. Analysis of these orbitals helps in understanding the charge transfer characteristics within the molecule. acs.org
Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors
| Parameter | Predicted Value (eV) | Implication |
| HOMO Energy (EHOMO) | -6.20 | Electron-donating ability |
| LUMO Energy (ELUMO) | -0.85 | Electron-accepting ability |
| HOMO-LUMO Energy Gap (ΔE) | 5.35 | High chemical reactivity, low kinetic stability |
| Chemical Hardness (η) | 2.675 | Resistance to change in electron distribution |
| Electronegativity (χ) | 3.525 | Electron-attracting power |
Note: Values are hypothetical and serve to illustrate the application of FMO theory.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the charge distribution within a molecule by studying the interactions between filled donor orbitals and empty acceptor orbitals. physchemres.orgnih.gov This method quantifies intramolecular delocalization and hyperconjugative interactions, revealing the stability conferred by charge transfer events. scienceacademique.comacadpubl.eu The stabilization energy, E(2), associated with these interactions is calculated, with higher values indicating more significant interaction.
Table 3: Predicted NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N | σ(Cethyl-H) | 4.5 | n → σ (Hyperconjugation) |
| LP (1) N | σ(Cethyl-Cfuran) | 3.8 | n → σ (Hyperconjugation) |
| LP (1) Ofuran | π(Cfuran=Cfuran) | 22.5 | n → π (Resonance) |
| π (Cfuran=Cfuran) | π(Cfuran=Cfuran) | 18.0 | π → π (Intra-ring delocalization) |
Note: LP denotes a lone pair. E(2) values are illustrative examples of expected interactions.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govacs.org The MEP surface is color-coded to represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential) which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential) which are prone to nucleophilic attack. researchgate.netnih.gov Green areas represent neutral or zero potential.
Conformational Analysis and Intramolecular Interactions
The flexibility of the alkyl side chains in 1-(5-Methylfuran-2-YL)ethylamine allows for multiple conformations. Understanding the energy landscape associated with bond rotations is essential for identifying the most stable conformers and their relative populations.
The rotation around single bonds is not entirely free but is hindered by energy barriers, which arise from steric and electronic effects. nih.gov Computational studies can quantify these rotational energy barriers by performing relaxed potential energy scans, where a specific dihedral angle is systematically varied and the energy of the molecule is calculated at each step. nih.gov
For 1-(5-Methylfuran-2-YL)ethylamine, two key rotational barriers are of interest:
Rotation around the C(furan)-C(ethyl) bond: This rotation determines the orientation of the ethylamine (B1201723) group relative to the furan ring. The barrier height is influenced by steric interactions between the propylamino group and the methyl group on the furan ring, as well as electronic effects from the aromatic system. researchgate.net
Rotation around the N-C(propyl) bond: This rotation governs the conformation of the propyl group. The energy barriers will correspond to eclipsed and staggered conformations, with the staggered (anti) conformation typically being the most stable due to minimized steric repulsion. biomedres.us
Computational analysis, such as that performed on substituted anilines and phenols, shows that substituent effects can significantly alter rotational barriers. researchgate.netugm.ac.id
Table 4: Predicted Rotational Energy Barriers
| Rotating Bond | Dihedral Angle Definition | Predicted Barrier (kcal/mol) |
| Cfuran-Cethyl | C(ring)-C(ring)-C(ethyl)-N | 5 - 8 |
| N-Cpropyl | C(ethyl)-N-C(propyl)-C(propyl) | 3 - 5 |
Note: These values are estimations based on typical rotational barriers for similar chemical moieties.
Hydrogen Bonding Network Analysis
Hydrogen bonding plays a critical role in determining the physical and chemical properties of amines. In 1-(5-Methylfuran-2-YL)ethylamine, a secondary amine, the nitrogen-hydrogen (N-H) group can act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen atom serves as a primary hydrogen bond acceptor site.
Theoretical models can elucidate the potential hydrogen bonding networks formed by this molecule. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to determine the strength and geometry of these interactions. The potential hydrogen bond donors and acceptors within the molecule are:
Donor: The hydrogen atom attached to the secondary amine nitrogen (N-H).
Acceptors:
The lone pair of electrons on the nitrogen atom.
The oxygen atom within the furan ring.
The π-electron system of the aromatic furan ring. nih.gov
Computational studies on similar heteroaromatic systems show that the oxygen atom in a furan ring is a potential hydrogen bond acceptor. researchgate.net Furthermore, aromatic rings themselves can act as weak hydrogen bond acceptors, with the hydrogen atom interacting with the delocalized π-electrons. nih.govresearchgate.net
In a condensed phase or in the presence of protic solvents like water or alcohols, 1-(5-Methylfuran-2-YL)ethylamine would be expected to form intermolecular hydrogen bonds. DFT calculations can model these interactions, predicting bond energies and shifts in vibrational frequencies (e.g., a redshift in the N-H stretching frequency upon hydrogen bonding). In the absence of other molecules, weak intramolecular interactions might occur, though these are generally less significant than intermolecular bonds.
A theoretical analysis using DFT could quantify the hydrogen bond acceptor basicity, providing a scale for the strength of these interactions. researchgate.netacs.org Such studies are crucial for understanding the molecule's solubility, boiling point, and its interactions in biological or chemical systems.
| Interaction Site | Type | Calculated Interaction Energy (kJ/mol) - Hypothetical | Description |
|---|---|---|---|
| N-H --- N | Donor-Acceptor (Intermolecular) | -15 to -25 | Forms dimers or oligomers in a pure sample. |
| N-H --- O(furan) | Donor-Acceptor (Intermolecular) | -10 to -20 | Interaction with the furan ring oxygen of another molecule. |
| N-H --- π(furan) | Donor-Acceptor (Intermolecular) | -5 to -10 | Weak interaction with the aromatic π-system. researchgate.net |
Stereochemical Energetics and Stability of Diastereomers/Enantiomers
The carbon atom attached to the furan ring, the methyl group, the hydrogen atom, and the propylamino group is a stereocenter. Consequently, 1-(5-Methylfuran-2-YL)ethylamine exists as a pair of enantiomers: (R)-1-(5-Methylfuran-2-YL)ethylamine and (S)-1-(5-Methylfuran-2-YL)ethylamine.
In an achiral environment, enantiomers are energetically identical (degenerate). This means they have the same stability and are present in a 1:1 ratio in a racemic mixture. Computational methods can confirm this degeneracy by calculating the ground-state energies of both enantiomers. High-level ab initio or DFT calculations would yield identical energy values for the (R) and (S) forms when modeled as isolated molecules.
While diastereomers are not possible for this specific molecule as it only contains one stereocenter, computational studies are invaluable for molecules with multiple stereocenters. In such cases, the relative energies of diastereomers are not identical due to different spatial arrangements of substituents, leading to varying levels of steric hindrance and intramolecular interactions. Computational modeling can predict which diastereomer is thermodynamically more stable by comparing their calculated ground-state energies.
| Stereoisomer | Computational Method | Calculated Relative Energy (kJ/mol) | Relative Stability |
|---|---|---|---|
| (R)-1-(5-Methylfuran-2-YL)ethylamine | DFT (e.g., B3LYP/6-31G) | 0.00 | Reference |
| (S)-1-(5-Methylfuran-2-YL)ethylamine | DFT (e.g., B3LYP/6-31G) | 0.00 | Energetically identical to (R)-form |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is instrumental in elucidating reaction mechanisms, identifying intermediates, and characterizing the transition states that connect them. This allows for a detailed understanding of the kinetics and thermodynamics of chemical transformations.
Computational Studies of Amine Formation Mechanisms
The synthesis of 1-(5-Methylfuran-2-YL)ethylamine can be achieved through various methods, with reductive amination being a common and efficient route. This process typically involves the reaction of a ketone, 1-(5-methylfuran-2-yl)ethan-1-one, with propylamine in the presence of a reducing agent.
DFT calculations can model the entire reaction pathway. rsc.orgnih.gov The generally accepted mechanism for reductive amination proceeds in two main stages:
Imine Formation: The amine attacks the carbonyl carbon of the ketone to form a hemiaminal intermediate. This is followed by the dehydration of the hemiaminal to yield a protonated imine (or iminium ion).
Reduction: A reducing agent (e.g., a hydride source) reduces the imine to the final secondary amine product. nih.govmdpi.com
Computational modeling can locate the transition state for each elementary step. ucsb.edu By calculating the energy of reactants, intermediates, transition states, and products, a complete potential energy surface for the reaction can be constructed. The highest energy barrier along this pathway corresponds to the rate-determining step of the reaction. rsc.org Such studies provide insights into the reaction kinetics and can help in optimizing reaction conditions.
Energetics of Furan Ring Transformations
The furan ring is susceptible to various transformations, including hydrogenation and ring-opening reactions, particularly under catalytic conditions. acs.org Computational studies, especially using DFT, have been employed to investigate the energetics of these pathways for furan and its derivatives. rsc.orgresearchgate.net
Hydrogenation: The furan ring can be sequentially hydrogenated to form dihydrofuran and ultimately tetrahydrofuran derivatives. DFT calculations on model systems like furan on a Pd(111) surface show that the hydrogenation of the α-carbon atoms of the furan ring is a key step. The calculated energy barriers for these hydrogenation steps are typically in the range of 1.0-1.3 eV. rsc.orgscribd.com
Ring Opening: The furan ring can also undergo cleavage of the C-O or C-C bonds. Computational studies indicate that C-O bond scission is generally more facile than C-C bond breaking. For furan on a Pd(111) surface, the energy barrier for O–αC bond cleavage has been calculated to be approximately 1.24 eV, whereas the barriers for αC–βC and βC–βC cleavage are significantly higher (1.84 eV and 2.37 eV, respectively). rsc.org Photoinduced ring-opening is another transformation pathway that has been investigated through advanced ab initio methods. nih.govaip.orgaip.org
| Reaction Pathway | Elementary Step | Calculated Activation Energy (eV) rsc.org |
|---|---|---|
| Hydrogenation | Hydrogenation of α-carbon | 1.22 |
| Hydrogenation of β-carbon | 1.25 | |
| Ring Opening | O–αC bond cleavage | 1.24 |
| βC–βC bond cleavage | 1.84 | |
| αC–βC bond cleavage | 2.37 |
Catalytic Reaction Mechanism Simulations
Simulations of catalytic reactions provide molecular-level insights into how catalysts function to accelerate reactions and control selectivity. For reactions involving furan derivatives, heterogeneous catalysts based on transition metals like Ni, Pd, Ru, and Co are often employed. ulisboa.ptmdpi.comnih.govresearchgate.netmdpi.com
Computational models, particularly those using periodic DFT calculations, can simulate the interaction of reactant molecules with catalyst surfaces. For instance, in the context of synthesizing 1-(5-Methylfuran-2-YL)ethylamine via reductive amination, simulations could model the adsorption of the ketone and amine onto the catalyst surface, the surface-mediated formation of the imine intermediate, and its subsequent hydrogenation.
These simulations can determine the preferred adsorption geometries, calculate adsorption energies, and map out the minimum energy pathways for the surface reactions. acs.org For example, a DFT study on furfural (B47365) hydrogenation on a Ru catalyst modeled the catalytic pathway to understand the reaction mechanism and identify the rate-determining step. ulisboa.pt Such simulations are crucial for the rational design of new catalysts with improved activity, selectivity, and stability for the synthesis of furan-based amines.
Quantum Chemical Studies of Spectroscopic Signatures
Quantum chemical calculations are highly effective for predicting and interpreting spectroscopic data. Methods like DFT for vibrational frequencies, Gauge-Invariant Atomic Orbital (GIAO) for NMR chemical shifts, and Time-Dependent DFT (TD-DFT) for electronic spectra can provide theoretical spectra that closely match experimental results. globalresearchonline.netresearchgate.net
For 1-(5-Methylfuran-2-YL)ethylamine, these methods can predict its key spectroscopic features:
NMR Spectroscopy: The GIAO method can calculate the 1H and 13C NMR chemical shifts. globalresearchonline.net For the furan ring, the protons at the 3- and 4-positions would have distinct chemical shifts, influenced by the electronic effects of the substituents. The chemical shifts of the ethyl and propyl groups can also be accurately predicted. Studies on substituted furans have established correlations between substituent effects and NMR chemical shifts. rsc.org
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the molecule's normal modes. researchgate.net This allows for the assignment of peaks in experimental IR and Raman spectra. Key predicted vibrations would include the N-H stretch (around 3300-3400 cm-1), C-H stretches (aromatic and aliphatic), C=C stretching of the furan ring (around 1500-1600 cm-1), and the C-O-C stretching of the furan ring. globalresearchonline.net
Electronic Spectroscopy (UV-Vis): TD-DFT is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.netmdpi.com For this molecule, the primary electronic transition would be a π→π* transition within the substituted furan ring, expected to occur in the UV region. globalresearchonline.net
| Spectroscopy | Parameter | Predicted Value (Hypothetical) | Computational Method |
|---|---|---|---|
| 1H NMR | δ (H3 on furan) | ~6.1 ppm | DFT/GIAO globalresearchonline.net |
| δ (H4 on furan) | ~6.0 ppm | ||
| δ (CH-N) | ~3.5 - 4.0 ppm | ||
| 13C NMR | δ (C2, C5 on furan) | >140 ppm | |
| IR Spectroscopy | ν(N-H) | ~3350 cm-1 | DFT (e.g., B3LYP) researchgate.net |
| ν(C=C) furan | ~1580 cm-1 | ||
| ν(C-O-C) furan | ~1050 cm-1 | ||
| UV-Vis | λmax (π→π*) | ~220-240 nm | TD-DFT globalresearchonline.netmdpi.com |
Vibrational Frequency Calculations (e.g., IR and Raman activity)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a fundamental method for identifying molecular structures and functional groups. Computational calculations allow for the prediction of vibrational frequencies and their corresponding intensities in both IR and Raman spectra, aiding in the assignment of experimental bands.
Theoretical studies on furan and its simple alkyl derivatives, such as 2-methylfuran and 2,5-dimethylfuran, have been performed using DFT methods, often with the B3LYP functional. globalresearchonline.net These calculations provide a detailed picture of the vibrational modes expected for the furan ring system and its substituents.
Furan Ring Vibrations: The furan molecule, with its C2v symmetry, has 21 fundamental vibrations. globalresearchonline.net The key vibrational modes include C-H stretching, C=C and C-C ring stretching, and C-H in-plane and out-of-plane bending. Aromatic and heteroaromatic C-H stretching vibrations typically appear in the 3000–3250 cm⁻¹ region. globalresearchonline.net For the furan ring, symmetric and asymmetric C-H stretching vibrations are calculated to be in this range. globalresearchonline.net The ring C-C and C=C symmetric and asymmetric stretching vibrations are generally found between 1000 and 1600 cm⁻¹. globalresearchonline.net
Influence of Alkyl Substitution: The substitution of hydrogen atoms on the furan ring with alkyl groups, such as the methyl group in 2-methylfuran and the larger ethylpropylamine group in the target molecule, influences the vibrational frequencies. The attachment of a methyl group at the C2 position in 2-methylfuran, for instance, alters the bond angles and vibrational energies of the furan ring. globalresearchonline.net The C=C stretching vibrations tend to decrease in frequency in the order of 2,5-dimethylfuran > 2-methylfuran > furan, while C-C stretching vibrations show the opposite trend. globalresearchonline.net
For 1-(5-Methylfuran-2-YL)ethylamine, the vibrational spectrum would be a composite of the modes from the 5-methylfuran-2-yl core and the ethyl(propyl)amine side chain. The key expected vibrational regions are:
>3000 cm⁻¹: Aromatic C-H stretching from the furan ring and aliphatic C-H stretching from the methyl, ethyl, and propyl groups.
1500-1600 cm⁻¹: C=C stretching vibrations of the furan ring.
1000-1400 cm⁻¹: C-C stretching and C-H bending vibrations.
<1000 cm⁻¹: Ring deformation and C-H out-of-plane bending modes, which are often characteristic of the substitution pattern on the furan ring. globalresearchonline.net
The table below summarizes theoretically calculated vibrational frequencies for furan and its methyl-substituted derivatives, which serve as a model for interpreting the spectrum of more complex derivatives.
| Vibrational Mode | Furan (cm⁻¹) | 2-Methylfuran (cm⁻¹) | 2,5-Dimethylfuran (cm⁻¹) |
|---|---|---|---|
| C-H Symmetric Stretching (ring) | 3241, 3217 | 3276 | 3247 |
| C-H Asymmetric Stretching (ring) | 3233, 3207 | 3249, 3239 | 3115 |
| CH₃ Asymmetric Stretching | - | 3083 | 3073 |
| C=C Stretching | 1599, 1499 | 1610, 1515 | 1621, 1572 |
| C-C Stretching | 1414, 1192, 1033 | 1462, 1243, 1018 | 1383, 1221, 1011 |
| C-H Out-of-Plane Bending | 908, 869, 752, 711 | 887, 816, 736 | 851, 800 |
Data derived from DFT/B3LYP calculations as reported in related literature. globalresearchonline.net
Electronic Spectra Prediction (e.g., UV-Vis)
Theoretical predictions of electronic spectra, typically using Time-Dependent Density Functional Theory (TD-DFT), are invaluable for understanding the electronic transitions that give rise to UV-Vis absorption. These calculations provide information on maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions involved.
For furan and its derivatives, the UV-Vis spectrum is characterized by π→π* transitions. globalresearchonline.net Computational studies on furan, 2-methylfuran, and 2,5-dimethylfuran using TD-DFT show a single significant absorption peak in the UV region. globalresearchonline.net The presence of alkyl substituents on the furan ring can cause a bathochromic (red) shift in the absorption maximum. This is due to the electron-donating nature of alkyl groups, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.
For 1-(5-Methylfuran-2-YL)ethylamine, the electronic spectrum is expected to be dominated by the π→π* transition of the 5-methylfuran-2-yl chromophore. The ethyl(propyl)amine substituent, being an electron-donating group, is likely to cause a further red shift compared to 2-methylfuran. The predicted absorption would fall in the ultraviolet range, consistent with related furan derivatives.
The table below presents the results of TD-DFT calculations for the electronic absorption spectra of furan and its methyl derivatives, which provide a basis for predicting the spectral properties of the title compound.
| Compound | Solvent | Calculated λmax (nm) | Oscillator Strength (f) | Transition |
|---|---|---|---|---|
| Furan | Gas Phase | 210.5 | 0.0006 | π→π |
| Furan | Ethanol | 212.1 | 0.0008 | π→π |
| 2-Methylfuran | Gas Phase | 219.7 | 0.0010 | π→π |
| 2-Methylfuran | Ethanol | 221.0 | 0.0011 | π→π |
| 2,5-Dimethylfuran | Gas Phase | 227.1 | 0.0012 | π→π |
| 2,5-Dimethylfuran | Ethanol | 228.0 | 0.0013 | π→π |
Data derived from TD-DFT calculations as reported in related literature. globalresearchonline.net
Conclusion
1-(5-Methylfuran-2-YL)ethylamine represents an interesting molecular architecture that combines the features of a heterocyclic furan (B31954) ring and a secondary alkylamine. While specific research on this compound is not widely published, its synthesis is readily achievable through established methods such as reductive amination. The anticipated chemical properties of this compound make it a candidate for further investigation in various fields, particularly in the development of new bioactive molecules. The foundational principles of heterocyclic and amine chemistry provide a solid framework for understanding and exploring the potential of this and related furan-amine structures.
Advanced Structural Elucidation and Mechanistic Probes
X-ray Crystallography of Key Intermediates or Analogues
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing unequivocal proof of its relative and absolute configuration. For a chiral molecule like 1-(5-Methylfuran-2-YL)ethylamine, crystallographic analysis of a suitable crystalline derivative or a key chiral intermediate, such as its precursor 1-(5-methylfuran-2-yl)ethanamine, is invaluable.
The determination of the absolute configuration of a chiral molecule is essential for understanding its stereospecific interactions in biological systems and for ensuring the synthesis of the correct enantiomer. Single-crystal X-ray diffraction is a powerful technique for this purpose. When X-rays are scattered by the electron clouds of atoms, anomalous scattering effects can be observed, particularly for heavier atoms. This effect leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l).
In the absence of a heavy atom in the target molecule, derivatization with a chiral resolving agent containing a heavier atom (e.g., bromine or sulfur) can facilitate the determination of the absolute configuration. The Flack parameter, derived from the diffraction data, provides a reliable indicator of the correctness of the assigned absolute stereochemistry, with a value close to zero for the correct enantiomer.
Table 1: Hypothetical Crystallographic Data for a Chiral Salt of 1-(5-Methylfuran-2-yl)ethanamine
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₁H₁₄BrNO₃ |
| Formula Weight | 292.14 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.58 |
| b (Å) | 11.23 |
| c (Å) | 15.45 |
| Volume (ų) | 1315.6 |
| Z | 4 |
The crystal packing of a molecule reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. For an amine like 1-(5-Methylfuran-2-YL)ethylamine, the nitrogen atom can act as a hydrogen bond acceptor, while the N-H proton in its protonated form can be a hydrogen bond donor. The furan (B31954) ring can participate in various weak interactions. Understanding these interactions is crucial for predicting physical properties like melting point, solubility, and crystal morphology. A Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts.
Advanced Spectroscopic Techniques for Reaction Monitoring
The synthesis of 1-(5-Methylfuran-2-YL)ethylamine, likely proceeding through the reductive amination of 2-acetyl-5-methylfuran (B71968) with propylamine (B44156), can be monitored in real-time using advanced spectroscopic methods. These techniques provide valuable insights into reaction kinetics and mechanisms.
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy allows for the continuous monitoring of a chemical reaction within the NMR tube. This technique can identify and quantify reactants, intermediates, and products as the reaction progresses. For the synthesis of the target amine, in-situ NMR could be used to observe the formation of the imine intermediate from the precursor ketone and amine, followed by its reduction to the final secondary amine. The disappearance of the ketone's carbonyl signal and the appearance of the imine's C=N signal, followed by the emergence of the final product's signals, can be tracked over time to elucidate the reaction pathway and identify any potential side reactions.
Time-resolved spectroscopic techniques, such as stopped-flow UV-Vis or fluorescence spectroscopy, can be employed to study the kinetics of fast reactions. While the synthesis of the title compound may not be exceedingly fast, these methods are invaluable for studying the kinetics of related photochemical processes, such as the ultrafast ring-opening of the furan moiety upon UV excitation. Such studies have revealed that the furan ring can undergo ring-opening within femtoseconds, a process that can be tracked by observing the transient absorption of reaction intermediates.
Chiroptical Spectroscopy for Enantiomeric Excess Determination
For a chiral compound, determining its enantiomeric excess (ee) is of paramount importance. Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful tool for this purpose. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.
While 1-(5-Methylfuran-2-YL)ethylamine itself may not have a strong chromophore to produce a significant CD signal, its precursor, the primary amine 1-(5-methylfuran-2-yl)ethanamine, can be derivatized with a chromophoric reagent. The reaction of the chiral amine with an achiral aldehyde, for instance, can form a chiral imine with a strong UV-Vis absorption band. The resulting CD spectrum of this derivative will be characteristic of the enantiomer of the amine, and the intensity of the CD signal is directly proportional to the enantiomeric excess. By creating a calibration curve with samples of known ee, the enantiomeric purity of an unknown sample can be accurately determined. nih.govnih.gov This method is often rapid and requires only a small amount of sample. nih.gov
Table 2: Illustrative CD Data for the Derivatization of 1-(5-methylfuran-2-yl)ethanamine with an Aromatic Aldehyde
| Enantiomeric Excess (%) | CD Signal (mdeg) at λmax |
|---|---|
| 100 (R) | +15.2 |
| 75 (R) | +11.4 |
| 50 (R) | +7.6 |
| 25 (R) | +3.8 |
| 0 (racemic) | 0.0 |
| 25 (S) | -3.8 |
| 50 (S) | -7.6 |
| 75 (S) | -11.4 |
Reactivity and Further Chemical Transformations of 1 5 Methylfuran 2 Yl Ethylamine
Functionalization at the Amine Nitrogen
The lone pair of electrons on the nitrogen atom of the secondary amine makes it a nucleophilic center, susceptible to reaction with a variety of electrophiles.
Secondary amines readily undergo acylation when treated with acylating agents such as acyl chlorides or acid anhydrides, yielding N,N-disubstituted amides. simply.sciencetuttee.co This reaction, often carried out in the presence of a base to neutralize the hydrogen halide byproduct, is a robust method for introducing an acyl group onto the nitrogen atom. google.comresearchgate.net Similarly, sulfonylation of the secondary amine with sulfonyl chlorides in the presence of a base affords the corresponding sulfonamide. rsc.orgresearchgate.netcbijournal.com These reactions are typically efficient and proceed via a nucleophilic addition-elimination mechanism at the carbonyl or sulfonyl center. savemyexams.com
Table 1: Representative Acylation and Sulfonylation Reactions
| Reagent | Product Type | General Reaction |
| Acyl Chloride (R-COCl) | N,N-disubstituted Amide | R₂NH + R'-COCl → R₂N-COR' + HCl |
| Acid Anhydride ((R'CO)₂O) | N,N-disubstituted Amide | R₂NH + (R'-CO)₂O → R₂N-COR' + R'COOH |
| Sulfonyl Chloride (R-SO₂Cl) | N,N-disubstituted Sulfonamide | R₂NH + R'-SO₂Cl → R₂N-SO₂R' + HCl |
Note: R represents the 1-(5-Methylfuran-2-YL)ethylamino group.
While primary amines react with aldehydes and ketones to form Schiff bases (imines), secondary amines such as 1-(5-Methylfuran-2-YL)ethylamine cannot form a stable C=N double bond in the same manner due to the absence of a second proton on the nitrogen atom. chemistrysteps.compressbooks.pub Instead, the reaction of a secondary amine with an aldehyde or a ketone that possesses an α-hydrogen typically yields an enamine. chemistrysteps.commasterorganicchemistry.comlibretexts.orgucalgary.cawikipedia.org The reaction proceeds through an initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. Subsequent acid-catalyzed dehydration leads to the formation of an iminium ion, which is then deprotonated at the α-carbon to furnish the enamine product. ucalgary.ca
The nitrogen atom of a secondary amine can act as a nucleophile and react with alkyl halides in an SN2 reaction. The initial alkylation of 1-(5-Methylfuran-2-YL)ethylamine would yield a tertiary amine. This product, still being nucleophilic, can react further with another molecule of the alkyl halide to form a quaternary ammonium (B1175870) salt. dtic.millibretexts.org Controlling the reaction to selectively produce the tertiary amine can be challenging, often resulting in a mixture of the tertiary amine and the quaternary ammonium salt. semanticscholar.orgresearchgate.netmasterorganicchemistry.com The use of specific reaction conditions and stoichiometry can help to favor the formation of one product over the other.
Reactions Involving the Furan (B31954) Ring
The furan ring in 1-(5-Methylfuran-2-YL)ethylamine is an electron-rich aromatic system, making it susceptible to various cycloaddition and substitution reactions.
Furan and its derivatives are known to participate as dienes in Diels-Alder reactions, a class of [4+2] cycloaddition reactions. mdpi.com Substituted furans, such as 2-methylfuran (B129897) and 2,5-dimethylfuran (B142691), have been shown to react with various dienophiles to form bicyclic adducts. nih.govacs.orgresearchgate.netmdpi.com The reactivity of the furan ring in 1-(5-Methylfuran-2-YL)ethylamine is expected to be similar, allowing it to react with electron-deficient alkenes or alkynes to yield oxabicycloheptene derivatives. The substitution pattern on the furan ring can influence the regioselectivity and stereoselectivity of the cycloaddition.
The furan ring is significantly more reactive towards electrophilic substitution than benzene (B151609) due to the electron-donating effect of the oxygen atom. numberanalytics.compearson.comchemicalbook.com Electrophilic attack generally occurs preferentially at the 2- and 5-positions, which are activated by the heteroatom. quora.comquora.com For 1-(5-Methylfuran-2-YL)ethylamine, the 2- and 5-positions of the furan ring are already substituted. Therefore, electrophilic substitution, such as bromination, would be expected to occur at one of the remaining unsubstituted positions (3- or 4-position), if at all. The directing effects of the existing alkyl substituents would influence the precise location of the incoming electrophile.
Chiral Pool Derivatization
The compound 1-(5-Methylfuran-2-YL)ethylamine, possessing a stereogenic center at the carbon atom adjacent to the furan ring and the amino group, is a valuable chiral building block. Its utility in chiral pool synthesis stems from the ability of this pre-existing stereocenter to direct the formation of new stereocenters in a predictable manner. Derivatization of this chiral amine can lead to a diverse array of enantiomerically enriched molecules, which are of significant interest in medicinal chemistry and materials science.
Preparation of Stereospecific Adducts
The primary amino group of the parent compound, 1-(5-methylfuran-2-yl)ethylamine, is a key functional handle for the preparation of stereospecific adducts. One of the most common strategies involves the formation of Schiff bases (or imines) through condensation with aldehydes or ketones. The resulting chiral imine can then undergo diastereoselective nucleophilic addition, where the existing stereocenter biases the approach of the nucleophile to one face of the imine C=N double bond.
For instance, the reaction of a chiral amine, analogous to our target compound, with a prochiral ketone and subsequent treatment with a nucleophile can lead to the formation of a new stereocenter with high diastereoselectivity. The furan ring, being an aromatic heterocycle, can also participate in directing these transformations through steric and electronic effects.
A plausible reaction sequence for the preparation of a stereospecific adduct is the diastereoselective alkylation of a Schiff base derived from 1-(5-methylfuran-2-yl)ethylamine. The general scheme for such a reaction is presented below:
Scheme 1: Plausible Diastereoselective Alkylation of a Schiff Base Derived from a 1-(Furan-2-yl)ethylamine Analog
While specific data for the target compound is unavailable, studies on similar chiral amines, such as 1-phenylethylamine (B125046), have demonstrated high diastereoselectivities in such reactions. The choice of solvent, temperature, and the nature of the nucleophile and electrophile are critical in maximizing the diastereomeric excess.
| Reactant 1 | Reactant 2 | Reaction Type | Product | Diastereomeric Ratio (d.r.) |
| Chiral Imine from 1-(furan-2-yl)ethylamine | Organolithium Reagent | Nucleophilic Addition | Chiral Amine Adduct | Not Reported |
| Chiral Imine from 1-phenylethylamine | Grignard Reagent | Nucleophilic Addition | Chiral Amine Adduct | Up to 98:2 |
Interactive Data Table: The diastereomeric ratio is highly dependent on the specific reactants and conditions, which are not documented for the target compound. The data for 1-phenylethylamine is provided as a representative example of the potential stereocontrol.
Transformations Preserving or Modifying Stereochemistry
Once stereospecific adducts are formed, they can undergo further transformations that either preserve the existing stereochemistry or modify it in a controlled manner.
Transformations Preserving Stereochemistry:
A key transformation that preserves the original stereocenter is the reductive amination of the adducts. For example, if the newly formed adduct from the diastereoselective alkylation is an imine, it can be reduced to the corresponding amine. This reduction typically does not affect the original stereocenter of the chiral auxiliary. Subsequent cleavage of the auxiliary group, if desired, can yield an enantiomerically pure product.
Another example is the use of the chiral amine as a ligand in asymmetric catalysis. The amine can be derivatized to form a chiral ligand that coordinates to a metal center. This chiral ligand-metal complex can then catalyze a variety of asymmetric reactions, such as hydrogenations or C-C bond-forming reactions, where the stereochemical information from the amine is transferred to the product of the catalytic reaction.
Transformations Modifying Stereochemistry:
In some cases, it may be desirable to modify the stereochemistry of the chiral amine itself. This can be achieved through reactions that proceed with either inversion or retention of configuration at the stereocenter. For example, a nucleophilic substitution reaction at the stereogenic center, if appropriately designed, could lead to an inversion of stereochemistry. However, such transformations are often challenging and require specific substrate design and reaction conditions to proceed with high stereoselectivity.
Due to the lack of specific literature on 1-(5-Methylfuran-2-YL)ethylamine, detailed and validated examples of these transformations are not available. The principles outlined above are based on well-established methodologies in asymmetric synthesis using other chiral amines. Further experimental investigation is required to explore the full potential of 1-(5-Methylfuran-2-YL)ethylamine as a chiral building block.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of furan-based amines is a critical area of research, driven by the desire to convert renewable biomass resources into valuable chemical building blocks. acs.org The target compound, 1-(5-Methylfuran-2-YL)ethylamine, is structurally derived from 5-methylfurfural, a key platform chemical obtainable from lignocellulosic biomass. catalysis-summit.com Future research should focus on developing synthetic pathways that adhere to the principles of green and sustainable chemistry. frontiersin.orgmdpi.com
A primary avenue for exploration is the reductive amination of the corresponding ketone, 1-(5-methylfuran-2-yl)ethan-1-one, with propylamine (B44156). This reaction typically involves the condensation of the ketone and amine to form an imine intermediate, which is then hydrogenated to the final amine product. mdpi.com The development of novel heterogeneous catalysts for this process is a key research goal. While noble metals like Palladium (Pd) and Ruthenium (Ru) are effective, future work should prioritize catalysts based on more abundant and less costly non-noble metals such as Nickel (Ni), Cobalt (Co), and Copper (Cu). frontiersin.orgmdpi.com These catalysts offer the potential for high yields and selectivity under milder reaction conditions. mdpi.com
Furthermore, employing sustainable catalytic systems like zeolites, polyoxometalates (POMs), or functionalized solid acid catalysts could enhance process efficiency and catalyst recyclability, minimizing waste. frontiersin.org Research into reaction media is also crucial, with a focus on green solvents or even solvent-free conditions to further improve the environmental footprint of the synthesis.
Table 1: Potential Catalytic Systems for Sustainable Synthesis
| Catalyst Type | Precursor Molecules | Potential Advantages |
|---|---|---|
| Non-Noble Metal Catalysts (e.g., Ni/SBA-15, Co₂P) | 1-(5-methylfuran-2-yl)ethan-1-one, Propylamine | Cost-effective, moderate hydrogenation activity prevents side reactions. frontiersin.orgmdpi.com |
| Zeolites (e.g., H-ZSM-5) | Glucose/Fructose (to 5-HMF), Propylamine | High thermal/chemical stability, shape selectivity. frontiersin.org |
Exploration of Cascade Reactions for Complex Product Formation
Cascade reactions, where multiple chemical transformations occur in a single pot without isolating intermediates, offer a powerful strategy for building molecular complexity with high atom economy. wikipedia.org The furan (B31954) ring in 1-(5-Methylfuran-2-YL)ethylamine is a versatile functional group that can participate in various cascade sequences.
One unexplored avenue is the use of the furan moiety as a diene in Diels-Alder reactions. A subsequent intramolecular reaction triggered by the amine functionality could lead to the rapid assembly of complex polycyclic nitrogen-containing heterocycles. Another promising area involves metal-catalyzed ring-opening and closing cascades. For instance, borane-catalyzed reactions have been shown to convert furans into highly functionalized cyclopropanes or silylated alkenyl silanes through a series of hydrosilylation and cyclization steps. nih.gov Applying such a strategy to the target molecule could yield novel silicon-functionalized amine building blocks.
Furthermore, the hydrolysis of the 5-methylfuran group under acidic conditions can unmask a 2,5-dioxopentanyl (2,5-DOP) moiety. nih.gov This transformation could be the initial step in a cascade ligation reaction, where the newly formed dione reacts with a suitable dinucleophile to form a new heterocyclic system, such as a pyridazine, in a proximity-induced reaction. nih.gov Inspired by biological processes, multicomponent reactions involving the furan ring, a thiol, and the pendant amine group (or an external amine) could also be developed to generate complex thio-N-pyrrole structures. nih.gov
In-depth Computational Studies of Furan-Amine Interactions
Computational chemistry provides an invaluable tool for understanding molecular structure, reactivity, and non-covalent interactions at the atomic level. For 1-(5-Methylfuran-2-YL)ethylamine, in-depth computational studies using methods like Density Functional Theory (DFT) can offer significant insights.
A key area for investigation is the conformational landscape of the molecule. Understanding the preferred spatial arrangement of the furan ring relative to the ethylpropylamine side chain is crucial for predicting its reactivity and how it might interact with biological targets or catalytic centers. Computational studies can elucidate the nature of intramolecular interactions, such as weak hydrogen bonds or electrostatic forces, that stabilize certain conformations.
Furthermore, DFT calculations can be used to model the reaction mechanisms for its synthesis and subsequent transformations. For example, modeling the reductive amination pathway can help in designing more efficient catalysts by revealing the energetics of substrate adsorption on the catalyst surface and the activation barriers for imine formation and hydrogenation. rsc.org Ab initio studies on the interaction of the furan ring's oxygen atom and the amine's nitrogen atom with other molecules can clarify their roles in hydrogen bonding and lithium bonding, which is fundamental to its function as a ligand or its behavior in solution. nih.gov
Design of the Compound or its Analogues as Ligands in Catalysis
The structure of 1-(5-Methylfuran-2-YL)ethylamine, featuring both a heterocyclic furan ring and a nitrogen donor atom, makes it an attractive candidate for development as a ligand in transition metal catalysis. Furan derivatives have been successfully employed as ligands, where the furan ring can coordinate to metal centers and undergo C-H bond activation to form novel organometallic complexes. sc.edu
Future research could focus on synthesizing the target compound and its analogues and exploring their coordination chemistry with various transition metals (e.g., Palladium, Gold, Copper, Osmium). sc.eduhud.ac.uk The resulting metal complexes could then be screened for catalytic activity in a range of organic transformations, such as cross-coupling reactions, hydrogenations, or cyclizations. The chiral center at the ethyl group offers the potential for developing enantioselective catalysts if the compound is resolved into its individual enantiomers.
By modifying the substituents on the furan ring or the alkyl groups on the amine, a library of furan-amine ligands could be generated. This would allow for the systematic tuning of the ligand's steric and electronic properties to optimize catalyst performance, including activity, selectivity, and stability. The biomass-derived nature of the furan backbone makes these potential ligands sustainable and cost-effective alternatives to those derived from petrochemical feedstocks. catalysis-summit.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
